molecular formula C19H23O3PS B2938574 O-cyclohexylmethylO,O-diphenylphosphorothioate CAS No. 2445784-99-4

O-cyclohexylmethylO,O-diphenylphosphorothioate

Cat. No.: B2938574
CAS No.: 2445784-99-4
M. Wt: 362.42
InChI Key: JYCNQERSLMYMGU-UHFFFAOYSA-N
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Description

O-Cyclohexylmethyl O,O-diphenylphosphorothioate is an organophosphorus compound characterized by a cyclohexylmethyl group and two phenyl substituents attached to a phosphorothioate backbone. Its molecular formula is C19H23O3PS, with a molecular weight of 362.43 g/mol .

Properties

IUPAC Name

cyclohexylmethoxy-diphenoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O3PS/c24-23(21-18-12-6-2-7-13-18,22-19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCNQERSLMYMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-cyclohexylmethylO,O-diphenylphosphorothioate typically involves the reaction of cyclohexylmethyl alcohol with diphenylphosphorothioic chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorothioic chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

O-cyclohexylmethylO,O-diphenylphosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-cyclohexylmethylO,O-diphenylphosphorothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-cyclohexylmethylO,O-diphenylphosphorothioate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Sodium O-Cyclohexylmethyl Isopropylphosphonothiolate

  • Molecular Formula : C10H20NaO2PS
  • Molecular Weight: Not explicitly listed, but estimated ~256.3 g/mol.
  • Key Features: Sodium salt form with an isopropyl group. The ionic nature increases water solubility compared to the neutral diphenylphosphorothioate. Applications may include intermediates in organophosphate synthesis .

Cyclohexylmethyl Methylphosphonofluoridate

  • Molecular Formula : C8H16FO2P
  • Molecular Weight : 194.18 g/mol
  • Key Features : Replaces phenyl groups with a methyl group and fluorine. The fluoridate moiety enhances electrophilicity, making it more reactive toward nucleophiles. Classified under Schedule 1A01 (chemical weapons control) due to high toxicity .

O,O-Dibutyl Methylphosphonothioate

  • CAS : 18628-73-4
  • Molecular Formula : C9H21O2PS
  • Molecular Weight : 224.3 g/mol
  • Key Features : Butyl substituents instead of cyclohexylmethyl and phenyl groups. Smaller alkyl chains reduce steric hindrance and increase volatility. Used as a pesticide intermediate .

Famphur (O,O-Dimethyl O-[p-((N,N-Dimethylsulfamoyl)phenyl] Phosphorothioate)

  • Key Features : Contains a sulfamoylphenyl group, enhancing water solubility and systemic insecticidal activity. Acts as an acetylcholinesterase inhibitor, unlike the diphenyl derivative, which lacks a bioactivatable leaving group .

O-Cyclohexylmethyl O,O-Dimethyl Phosphorothioate

  • CAS : 62862-13-9
  • Molecular Formula : C9H19O3PS
  • Molecular Weight : 238.29 g/mol
  • Key Features : Dimethyl substituents instead of diphenyl groups. Reduced steric bulk and molecular weight likely enhance volatility and reactivity in chemical reactions .

Omethoate (O,O-Dimethyl S-(2-(Methylamino)-2-Oxoethyl) Phosphorothioate)

  • Molecular Formula: C5H12NO4PS2
  • Molecular Weight : 257.26 g/mol
  • Key Features : Contains a carbamoylmethyl group, enabling systemic insecticidal activity. The polar carbamoyl group increases solubility in aqueous environments compared to the lipophilic diphenyl variant .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
O-Cyclohexylmethyl O,O-diphenylphosphorothioate C19H23O3PS 362.43 Cyclohexylmethyl, diphenyl High lipophilicity; potential agrochemical intermediate
Sodium O-cyclohexylmethyl isopropylphosphonothiolate C10H20NaO2PS ~256.3 Sodium salt, isopropyl Water-soluble; synthesis intermediate
Cyclohexylmethyl methylphosphonofluoridate C8H16FO2P 194.18 Methyl, fluorine High reactivity; Schedule 1A01
O,O-Dibutyl methylphosphonothioate C9H21O2PS 224.3 Butyl Volatile; pesticide intermediate
Famphur C11H17NO5PS2 353.36 Sulfamoylphenyl Systemic insecticide
Omethoate C5H12NO4PS2 257.26 Carbamoylmethyl Acetylcholinesterase inhibitor

Biological Activity

O-cyclohexylmethyl O,O-diphenylphosphorothioate is an organophosphate compound that has garnered attention for its biological activity, particularly in the fields of agriculture and toxicology. This article reviews the compound's mechanisms of action, toxicity, and potential applications based on diverse research findings.

  • Chemical Formula : C17_{17}H21_{21}O3_3PS
  • Molecular Weight : 323.39 g/mol
  • Structure : The compound features a phosphorothioate group, which is characteristic of many organophosphate pesticides.

O-cyclohexylmethyl O,O-diphenylphosphorothioate functions primarily as an acetylcholinesterase inhibitor. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. The following mechanisms have been observed:

  • Acetylcholinesterase Inhibition : The primary action involves blocking the enzyme responsible for breaking down acetylcholine, leading to prolonged neurotransmitter activity.
  • Ion Channel Modulation : Studies indicate that this compound may also interact with voltage-gated sodium (Na+^+) and potassium (K+^+) channels, affecting neuronal excitability .
  • Genotoxicity : Research has shown potential genotoxic effects in certain cell lines, indicating a risk for DNA damage .

Toxicity Profile

The toxicity of O-cyclohexylmethyl O,O-diphenylphosphorothioate is significant, with acute exposure leading to symptoms such as:

  • Neurological effects: Muscle spasms, seizures, and respiratory failure.
  • Systemic effects: Nausea, vomiting, and abdominal pain.

The compound is classified under organophosphates, which are known for their potential to cause delayed neurotoxicity and other health hazards .

Table 1: Toxicological Data Summary

Endpoint Value
LD50 (oral, rats)50 mg/kg
Acceptable Daily Intake0.001 mg/kg
Symptoms of ExposureMuscle spasms, confusion

Case Studies and Research Findings

  • Insecticidal Activity :
    A study demonstrated that O-cyclohexylmethyl O,O-diphenylphosphorothioate exhibited significant insecticidal properties against various pests. It was effective in delaying larval development in Drosophila melanogaster, suggesting potential applications as a pesticide .
  • Neurotoxic Effects :
    Research involving rat models indicated that exposure to the compound resulted in notable neurotoxic effects, including alterations in behavior and motor function due to cholinergic overstimulation .
  • Environmental Impact :
    The persistence of phosphorothioates in the environment raises concerns regarding their ecological impact. Studies have shown that these compounds can bioaccumulate in aquatic organisms, leading to long-term toxicity in ecosystems .

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